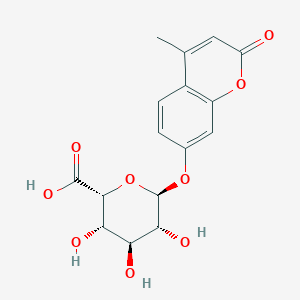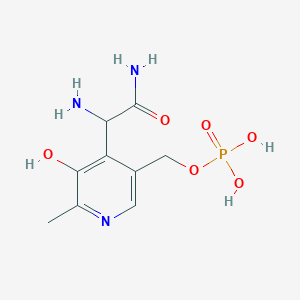
4'-Carbamoylpyridoxamine 5'-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-Carbamoylpyridoxamine 5'-phosphate (CMP) is a derivative of vitamin B6 that has gained significant attention in the scientific community due to its potential therapeutic applications. CMP is a coenzyme that plays a crucial role in various biochemical pathways, including amino acid metabolism, neurotransmitter synthesis, and gene expression.
Scientific Research Applications
4'-Carbamoylpyridoxamine 5'-phosphate has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective properties and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 4'-Carbamoylpyridoxamine 5'-phosphate has also been found to have anti-inflammatory properties and can alleviate symptoms of inflammatory bowel disease. Additionally, 4'-Carbamoylpyridoxamine 5'-phosphate has been shown to have antioxidant properties and can protect against oxidative stress.
Mechanism Of Action
4'-Carbamoylpyridoxamine 5'-phosphate acts as a coenzyme for various enzymes involved in amino acid metabolism, neurotransmitter synthesis, and gene expression. It is involved in the conversion of homocysteine to cysteine, a process that is crucial for maintaining proper cardiovascular health. 4'-Carbamoylpyridoxamine 5'-phosphate is also involved in the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine, which play a crucial role in regulating mood and behavior.
Biochemical And Physiological Effects
4'-Carbamoylpyridoxamine 5'-phosphate has been shown to have various biochemical and physiological effects. It can improve cognitive function, reduce inflammation, and protect against oxidative stress. Additionally, 4'-Carbamoylpyridoxamine 5'-phosphate can regulate gene expression and modulate the immune system.
Advantages And Limitations For Lab Experiments
4'-Carbamoylpyridoxamine 5'-phosphate is readily available and can be synthesized on a large scale, making it an ideal candidate for lab experiments. However, its stability and solubility can be a limitation, and special precautions need to be taken to ensure its proper storage and handling.
Future Directions
There are several future directions for 4'-Carbamoylpyridoxamine 5'-phosphate research. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 4'-Carbamoylpyridoxamine 5'-phosphate's role in regulating gene expression and modulating the immune system makes it a promising candidate for cancer research. Further studies are needed to fully understand the mechanism of action of 4'-Carbamoylpyridoxamine 5'-phosphate and its potential therapeutic applications.
Conclusion
In conclusion, 4'-Carbamoylpyridoxamine 5'-phosphate is a derivative of vitamin B6 that has gained significant attention in the scientific community due to its potential therapeutic applications. Its synthesis method is relatively straightforward, and it has been extensively studied for its neuroprotective, anti-inflammatory, and antioxidant properties. 4'-Carbamoylpyridoxamine 5'-phosphate's role in regulating gene expression and modulating the immune system makes it a promising candidate for cancer research. Further studies are needed to fully understand the mechanism of action of 4'-Carbamoylpyridoxamine 5'-phosphate and its potential therapeutic applications.
Synthesis Methods
4'-Carbamoylpyridoxamine 5'-phosphate is synthesized by reacting pyridoxamine 5'-phosphate (PMP) with cyanate under alkaline conditions. The reaction yields 4'-Carbamoylpyridoxamine 5'-phosphate and carbon dioxide as a byproduct. The synthesis method is relatively straightforward and can be performed on a large scale, making 4'-Carbamoylpyridoxamine 5'-phosphate readily available for research purposes.
properties
CAS RN |
136026-77-2 |
|---|---|
Product Name |
4'-Carbamoylpyridoxamine 5'-phosphate |
Molecular Formula |
C9H14N3O6P |
Molecular Weight |
291.2 g/mol |
IUPAC Name |
[4-(1,2-diamino-2-oxoethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H14N3O6P/c1-4-8(13)6(7(10)9(11)14)5(2-12-4)3-18-19(15,16)17/h2,7,13H,3,10H2,1H3,(H2,11,14)(H2,15,16,17) |
InChI Key |
BCNASWUFXWPLOY-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)C(C(=O)N)N)COP(=O)(O)O |
Canonical SMILES |
CC1=NC=C(C(=C1O)C(C(=O)N)N)COP(=O)(O)O |
synonyms |
4'-carbamoylpyridoxamine 5'-phosphate 4-CPMPO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



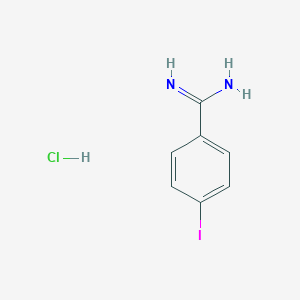
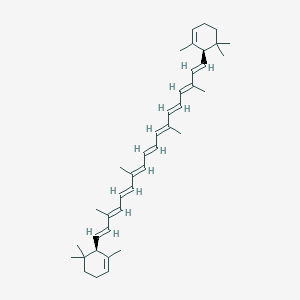
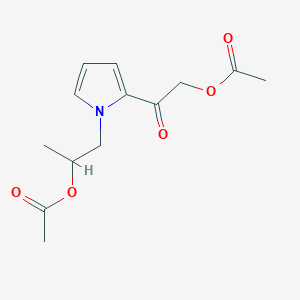
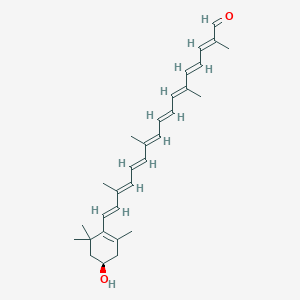
![(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B162421.png)

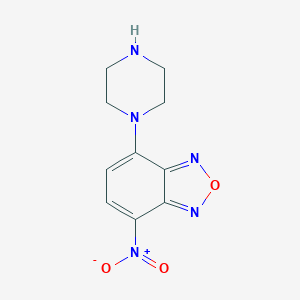
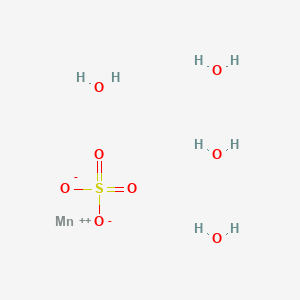
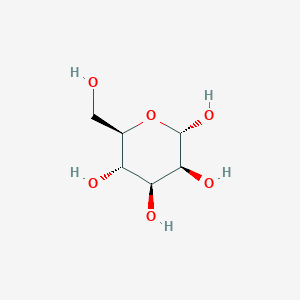
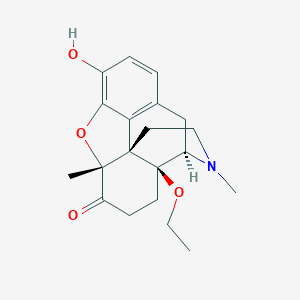
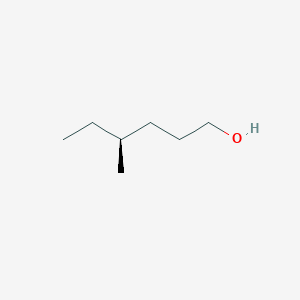
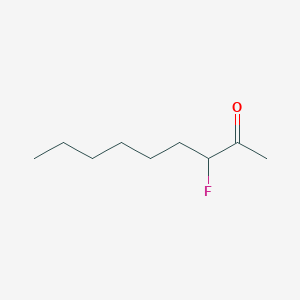
![N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide](/img/structure/B162438.png)
